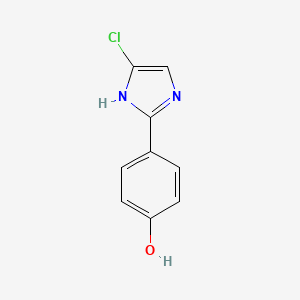

4-Chloro-2-(p-hydroxyphenyl)imidazole

描述

Structure

3D Structure

属性

分子式 |

C9H7ClN2O |

|---|---|

分子量 |

194.62 g/mol |

IUPAC 名称 |

4-(5-chloro-1H-imidazol-2-yl)phenol |

InChI |

InChI=1S/C9H7ClN2O/c10-8-5-11-9(12-8)6-1-3-7(13)4-2-6/h1-5,13H,(H,11,12) |

InChI 键 |

OISWFTFMHHDQQC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C2=NC=C(N2)Cl)O |

产品来源 |

United States |

Synthetic Methodologies for 4 Chloro 2 P Hydroxyphenyl Imidazole and Analogous Systems

Established Synthetic Routes to Imidazole (B134444) Derivatives

The construction of the imidazole ring can be achieved through several well-established synthetic strategies. These methods offer versatility in accessing a wide range of substituted imidazoles by varying the starting materials.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. The Debus-Radziszewski imidazole synthesis is a classic example of an MCR for the preparation of imidazoles. wikipedia.orgresearchgate.net This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org The versatility of this method allows for the synthesis of various substituted imidazoles by simply changing the aldehyde or dicarbonyl component. For instance, the use of p-hydroxybenzaldehyde in a Radziszewski-type reaction could directly introduce the desired p-hydroxyphenyl group at the 2-position of the imidazole ring. mdpi.com

The general scheme for the Debus-Radziszewski synthesis is as follows:

Scheme 1: General scheme of the Debus-Radziszewski imidazole synthesis.

The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org While this method is powerful, it can sometimes result in low yields and side reactions, necessitating careful optimization of reaction conditions. scribd.com

Cyclocondensation Strategies

Cyclocondensation reactions are a fundamental approach to the synthesis of heterocyclic compounds, including imidazoles. These reactions involve the formation of the heterocyclic ring through the intramolecular or intermolecular condensation of a linear precursor. A common strategy for imidazole synthesis involves the reaction of an α-haloketone with an amidine. The α-haloketone provides the C4-C5 fragment, while the amidine supplies the N1-C2-N3 fragment of the imidazole ring.

Another versatile cyclocondensation approach involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and a nitrogen source, often in the presence of a catalyst. For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through the cyclocondensation of benzil, an aromatic aldehyde, an amine, and ammonium acetate. nih.gov This one-pot synthesis demonstrates the efficiency of cyclocondensation in rapidly assembling complex imidazole structures. researchgate.net

The following table provides examples of catalysts used in the synthesis of tetrasubstituted imidazoles via cyclocondensation:

| Catalyst | Reaction Conditions | Yield (%) |

| Benzyltriphenylphosphonium chloride (BTPPC) | Solvent-free, 100-120 °C | High |

| Fe3O4-bibenzo[d]imidazole-Cu | Not specified | High |

Table 1: Examples of catalysts used in the synthesis of tetrasubstituted imidazoles. researchgate.netnanomaterchem.com

Palladium-Catalyzed Synthetic Pathways

Modern synthetic organic chemistry heavily relies on transition metal catalysis, and palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of heterocyclic rings. For the synthesis of substituted imidazoles, palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings can be employed to introduce aryl or other substituents onto a pre-formed imidazole core. univ.kiev.ua

For instance, a 4-chloroimidazole scaffold could potentially be coupled with p-hydroxyphenylboronic acid in a Suzuki-Miyaura reaction to introduce the p-hydroxyphenyl group at the 4-position. Conversely, a 2-arylimidazole could be subjected to direct C-H activation and subsequent halogenation. The choice of ligand, base, and solvent is crucial for the success of these coupling reactions, as they significantly influence the catalytic activity and selectivity. univ.kiev.ua

The following table illustrates the effect of different conditions on a Suzuki-Miyaura cross-coupling reaction between 4-chloroacetophenone and phenylboronic acid, which serves as a model for the potential coupling of a chloroimidazole with a phenylboronic acid derivative.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2 | K2CO3 | Toluene | 100 | 95 |

| Pd(PPh3)4 | Na2CO3 | DME/H2O | 80 | 88 |

| PdCl2(dppf) | CsF | Dioxane | 90 | 92 |

Table 2: Representative conditions for Suzuki-Miyaura cross-coupling reactions. researchgate.net

Targeted Synthesis of Chlorinated Imidazole Nuclei

The introduction of a chlorine atom onto the imidazole ring can be achieved through various chlorination methods. A plausible route to 4-Chloro-2-(p-hydroxyphenyl)imidazole involves the initial synthesis of 2-(p-hydroxyphenyl)imidazole followed by a regioselective chlorination step. The synthesis of 2-(p-hydroxyphenyl)imidazole can be accomplished via the Radziszewski reaction using p-hydroxybenzaldehyde, glyoxal (B1671930), and ammonia.

Once 2-(p-hydroxyphenyl)imidazole is obtained, it can be subjected to chlorination. Common chlorinating agents include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2). The regioselectivity of the chlorination is influenced by the electronic properties of the substituents on the imidazole ring and the reaction conditions. The p-hydroxyphenyl group at the 2-position is an electron-donating group, which can direct the electrophilic chlorination to the 4- or 5-position.

Alternatively, a chlorinated precursor can be used in a cyclocondensation reaction. For example, a chlorinated 1,2-dicarbonyl compound could be reacted with p-hydroxybenzaldehyde and ammonia. However, the availability and stability of such chlorinated precursors can be a limiting factor. A one-pot synthesis of a similar compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, has been reported, which involved the reaction of benzil, 5-chlorosalicylaldehyde, ammonium acetate, and anisidine, suggesting that a multicomponent approach with a chlorinated aldehyde could be a viable strategy. nih.gov

Strategic Incorporation of Hydroxyphenyl Moieties in Imidazole Synthesis

The p-hydroxyphenyl moiety is a key structural feature of the target compound. Its incorporation can be achieved at different stages of the synthesis. A straightforward approach is to use a starting material that already contains the p-hydroxyphenyl group. As mentioned earlier, p-hydroxybenzaldehyde is a readily available precursor that can be used in the Radziszewski reaction to directly install the desired substituent at the 2-position of the imidazole ring. mdpi.com

Another strategy involves the use of a protected p-hydroxyphenyl derivative, such as p-methoxybenzaldehyde. The methoxy group can be deprotected in a later step to reveal the hydroxyl functionality. This approach can be advantageous if the free hydroxyl group is not compatible with the reaction conditions of the imidazole ring formation or subsequent functionalization steps.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst, and reaction time is crucial for maximizing the yield and selectivity of the desired product.

For multicomponent reactions like the Radziszewski synthesis, the choice of solvent can have a significant impact on the reaction outcome. While traditional methods often use alcohols, the use of ionic liquids or solvent-free conditions has been explored to improve yields and simplify purification. ijprajournal.com The following table shows the effect of different catalysts and conditions on the yield of 2,4,5-trisubstituted imidazoles.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Lactic Acid | None | 160 | 1 | 92 |

| DABCO | t-Butanol | 60-65 | 12 | 92 |

| Microwave | None | Not specified | 0.5-2 | High |

Table 3: Optimization of reaction conditions for the synthesis of 2,4,5-trisubstituted imidazoles. ijprajournal.com

In the case of chlorination reactions, controlling the stoichiometry of the chlorinating agent is critical to avoid over-chlorination and to achieve the desired regioselectivity. The reaction temperature and the choice of solvent can also influence the outcome. For palladium-catalyzed cross-coupling reactions, the selection of the appropriate ligand for the palladium catalyst is paramount. Different ligands can dramatically affect the catalytic activity and the scope of the reaction. The base used in the reaction also plays a crucial role in the catalytic cycle.

The following table illustrates the optimization of a palladium-catalyzed Suzuki-Miyaura coupling reaction, highlighting the importance of various reaction parameters.

| Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(OAc)2 | PPh3 | K2CO3 | Toluene | 100 | 85 |

| Pd2(dba)3 | SPhos | K3PO4 | Dioxane | 110 | 95 |

| PdCl2(dppf) | None | CsF | DME | 90 | 90 |

Table 4: Optimization of Suzuki-Miyaura coupling reaction conditions. mdpi.com

By systematically varying these parameters, a synthetic chemist can develop a robust and efficient process for the synthesis of this compound and its analogs with high yield and purity.

Methodological Advancements in Imidazole Synthesis

The synthesis of imidazole derivatives, a critical scaffold in medicinal chemistry and materials science, has undergone significant evolution. Researchers have increasingly focused on developing more efficient, selective, and environmentally benign synthetic routes. These advancements are largely driven by innovations in catalysis and the integration of green chemistry principles, which aim to reduce waste, minimize energy consumption, and utilize safer reagents. The development of novel catalysts has enabled the construction of the imidazole ring with greater control and under milder conditions, while the application of green protocols has addressed the growing need for sustainable chemical manufacturing.

Catalyst Development in Imidazole Ring Formation

The formation of the imidazole ring often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia. The efficiency and selectivity of this transformation are heavily reliant on the catalyst employed. Methodological advancements have seen a shift from traditional acid or base catalysts to more sophisticated systems, including transition metal catalysts and reusable heterogeneous catalysts.

Transition metal catalysts, such as those based on copper, rhodium, and nickel, have been extensively explored for their ability to facilitate C-N and C-C bond formations essential for constructing the imidazole core. organic-chemistry.org For instance, copper-catalyzed methods have been developed for the regioselective diamination of terminal alkynes with amidines, providing a route to 1,2,4-trisubstituted imidazoles. organic-chemistry.org Similarly, nickel-based catalytic systems have proven effective for the C-H arylation and alkenylation of pre-formed imidazole rings, allowing for late-stage functionalization. nih.gov These methods offer high yields and tolerate a wide range of functional groups. nih.govnih.gov

In recent years, heterogeneous catalysts have gained prominence due to their ease of separation from the reaction mixture and potential for recyclability, which aligns with green chemistry principles. nih.gov Examples include:

Zeolites: ZSM-11 zeolite has been demonstrated as an efficient and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, offering excellent yields and short reaction times. nih.gov

Metal Nanoparticles: Nanoparticles such as Cr₂O₃, TiO₂, and magnetic ZnFe₂O₄ have been utilized as highly effective catalysts for multicomponent reactions to produce polysubstituted imidazoles. researchgate.netrsc.org These catalysts often work under solvent-free conditions or in green solvents like water, sometimes assisted by microwave irradiation to accelerate the reaction. researchgate.net

Metal-Organic Frameworks (MOFs): MOF-derived catalysts, such as zirconium oxosulfate embedded into carbon (ZrOSO₄@C), have been used for the photocatalytic synthesis of benzimidazole (B57391) derivatives, showcasing high efficiency and the ability to be reused without significant loss of activity. researchgate.net

These advanced catalytic systems represent a significant step forward, enabling the synthesis of complex imidazole structures with improved efficiency and sustainability.

Table 1: Comparison of Catalysts in the Synthesis of Substituted Imidazoles This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Catalyst | Substrate Scope | Reaction Conditions | Yield (%) | Reusability | Reference |

|---|---|---|---|---|---|

| ZSM-11 Zeolite | 1,2-diketone, aldehyde, aniline, ammonium acetate | Solvent-free, 110 °C | Excellent | Yes (5 runs) | nih.gov |

| CuI / K₃PO₄ | Iodobenzene, imidazole | DMF, 35–40 °C | Quantitative | Not reported | nih.gov |

| Ni(OTf)₂ / dcype | Imidazoles, phenol derivatives | t-amylOH, K₃PO₄ | 65 - >95 | Not reported | nih.gov |

| Cr₂O₃ Nanoparticles | Benzil, aromatic aldehydes, ammonium acetate | Water, Microwave | 60 - 87 | Yes | researchgate.net |

| ZnFe₂O₄ Nanoparticles | Aldehyde, benzil, primary amines | Heterogeneous catalyst | Good | Not reported | rsc.org |

| ZrOSO₄@C | o-phenylenediamine, aromatic aldehydes | Photocatalytic | 77 - 98 | Yes | researchgate.net |

Green Chemistry Principles in Synthetic Protocols

The integration of green chemistry principles into the synthesis of imidazoles has become a major focus, aiming to mitigate the environmental impact of chemical processes. jipbs.comnih.gov This approach emphasizes waste prevention, the use of safer solvents and reagents, and energy efficiency. wjbphs.com

Key green strategies employed in imidazole synthesis include:

Solvent-Free Reactions: A significant advancement is the development of solvent-free, or solid-state, reaction conditions. asianpubs.org These protocols not only eliminate the environmental hazards and costs associated with volatile organic solvents but also can lead to higher yields and easier product purification. nih.govasianpubs.org For example, the one-pot synthesis of imidazole derivatives has been achieved with high yields by heating a mixture of reactants without any solvent. asianpubs.org

Use of Green Solvents: When a solvent is necessary, the focus has shifted to environmentally benign options. Bio-based solvents like ethyl lactate have been successfully used for the Debus-Japp-Radziszewski reaction to produce highly substituted imidazoles without the need for a catalyst. tandfonline.com Ionic liquids, such as 1-butyl-3-methyl imidazolium tetrafluoroborate ([bmim][BF₄]), have also been employed as recyclable reaction media. tandfonline.com

Alternative Energy Sources: Microwave irradiation and ultrasound irradiation are being used as alternatives to conventional heating. bohrium.com Microwave-assisted synthesis, in particular, often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles by enabling rapid and uniform heating. researchgate.netwjbphs.com

Biocatalysts and Natural Reagents: The use of natural, biodegradable, and non-toxic catalysts is a growing area of interest. Lemon juice, which is acidic due to the presence of citric acid, has been successfully used as a biocatalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. jipbs.comresearchgate.net This approach offers benefits such as low cost, ready availability, and environmental friendliness. jipbs.com

These green methodologies offer attractive alternatives to classical synthetic routes, providing pathways to valuable imidazole compounds while adhering to the principles of sustainability.

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Imidazoles This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Method | Catalyst / Conditions | Solvent | Reaction Time | Yield (%) | Green Advantages | Reference |

|---|---|---|---|---|---|---|

| Conventional | Acetic Acid | Glacial Acetic Acid | 2 hours | 66 | Use of corrosive acid, organic solvent | researchgate.netiosrjournals.org |

| Solvent-Free | None | None | ~1 hour | 76 - 90 | No solvent waste, high efficiency | asianpubs.org |

| Green Solvent | None | Ethyl Lactate | 3 - 20 minutes | 46 - 91 | Bio-based, recyclable solvent, catalyst-free | tandfonline.com |

| Ionic Liquid | NaHCO₃ | [bmim][BF₄] | 2 hours | ~80 | Recyclable solvent, mild base | tandfonline.com |

| Microwave | Cr₂O₃ Nanoparticles | Water | Not specified | 60 - 87 | Energy efficient, use of water as solvent | researchgate.net |

| Biocatalyst | Lemon Juice | Ethanol | Not specified | Good | Inexpensive, biodegradable, non-toxic catalyst | jipbs.com |

Computational and Theoretical Investigations of 4 Chloro 2 P Hydroxyphenyl Imidazole

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 4-Chloro-2-(p-hydroxyphenyl)imidazole, such studies would be crucial in elucidating its electronic structure and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a basis set such as B3LYP/6-311G(d,p), would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. tandfonline.com Such calculations have been successfully applied to other imidazole (B134444) derivatives to provide a detailed understanding of their three-dimensional structure. researchgate.net Furthermore, DFT can be used to calculate key electronic properties like dipole moment, polarizability, and hyperpolarizability, which are essential for predicting the compound's behavior in electric fields and its potential for non-linear optical applications. tandfonline.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value Range | Significance |

| Total Energy | Indicates molecular stability | |

| Dipole Moment | Relates to polarity and intermolecular interactions | |

| Polarizability | Describes the molecule's response to an external electric field | |

| First Hyperpolarizability | Indicates potential for non-linear optical activity |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. malayajournal.org For this compound, a smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. malayajournal.org The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attacks, respectively. youtube.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov An MEP map of this compound would display regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nih.govorientjchem.org It is anticipated that the regions around the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group would exhibit negative potential, while the hydrogen atoms would show positive potential. orientjchem.org

Conformational Analysis and Tautomeric Equilibria

The presence of rotatable bonds and acidic protons in this compound suggests the possibility of different conformations and tautomers. A detailed conformational analysis would identify the most stable spatial arrangement of the molecule, which is crucial for understanding its biological activity and intermolecular interactions.

Furthermore, the imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. researchgate.net Theoretical calculations could predict the relative energies of these tautomers and thus the position of the tautomeric equilibrium. nih.gov The presence of the chloro and p-hydroxyphenyl substituents would likely influence this equilibrium. nih.gov

Reaction Mechanism Predictions and Energy Landscapes of Synthesis

Computational chemistry can provide deep insights into the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies could be employed to elucidate the reaction pathway, identify transition states, and calculate activation energies. This would allow for a more profound understanding of the reaction kinetics and help in optimizing the synthesis conditions. While general synthetic methods for imidazole derivatives are known, specific theoretical studies on the formation of this particular compound are yet to be reported. iosrjournals.orgnih.govpatsnap.com

In Silico Assessment of Intermolecular Interactions

The study of intermolecular interactions is key to understanding how this compound might interact with other molecules, such as biological targets or solvent molecules. In silico methods like molecular docking could be used to predict the binding affinity and mode of interaction of this compound with various proteins, providing a basis for drug design and discovery. nih.govnih.gov Additionally, computational analysis of non-covalent interactions, such as hydrogen bonding and van der Waals forces, would be essential for predicting its physical properties and behavior in different environments. researchgate.net

Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the supramolecular assembly of imidazole-containing compounds. In the case of this compound, both intramolecular and intermolecular hydrogen bonds are anticipated, significantly influencing its crystal packing and properties.

Intramolecular Hydrogen Bonds: The presence of a hydroxyl group on the phenyl ring and nitrogen atoms in the imidazole ring allows for the formation of an intramolecular hydrogen bond, likely between the phenolic hydrogen and one of the imidazole nitrogen atoms. This type of interaction is known to contribute to the planarity and stability of the molecular conformation.

Intermolecular Hydrogen Bonds: In the solid state, a network of intermolecular hydrogen bonds is expected to dominate the crystal structure. Based on studies of analogous compounds, such as 4-chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol nitrate, a complex hydrogen-bonding scheme can be inferred. The crystal packing of this related compound is stabilized by a variety of hydrogen bonds, including those between the imidazole N-H group and the phenolic oxygen (N–H···O), as well as weaker C–H···O and C–H···Cl interactions. nih.gov These interactions collectively lead to the formation of a robust three-dimensional network.

The following table summarizes the types of hydrogen bonds observed in a structurally related chloro- and hydroxyphenyl-substituted imidazole derivative, which are likely to be present in the crystal structure of this compound.

Table 1: Potential Hydrogen Bonding Interactions in this compound based on Analogous Structures

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| O-H (phenol) | N (imidazole) | Intramolecular |

| N-H (imidazole) | O (phenol) | Intermolecular |

| C-H (phenyl) | O (phenol) | Intermolecular |

π-π Stacking Interactions

Aromatic π-π stacking interactions are another crucial non-covalent force that governs the crystal packing of planar heterocyclic molecules like this compound. These interactions occur between the electron-rich π-systems of the imidazole and phenyl rings of adjacent molecules.

The geometry of these interactions is typically a parallel-displaced or T-shaped arrangement rather than a perfectly cofacial stack, to minimize electrostatic repulsion. In a related compound, 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one, weak and offset π-stacking interactions have been observed with a centroid-centroid distance of 3.9814 Å. While specific geometric parameters for this compound are not available, it is reasonable to expect similar displaced π-π stacking arrangements involving both the imidazole and the substituted phenyl rings.

Table 2: Calculated π-π Stacking Interaction Energies for Analogous Benzimidazole (B57391) Derivatives

| Interacting System | Calculated Interaction Energy (kJ mol⁻¹) |

|---|---|

| Benzimidazole-Benzimidazole (Set Ib) | -39.8 |

| Protonated Benzimidazole Cations (II) | -48.5 |

| Inversion-Center-Related Benzimidazoles (III) | -55.0 |

Data from a DFT study on furan-substituted benzimidazoles. rsc.org

Prediction of Charge Transfer Characteristics

The electronic properties of this compound, particularly its charge transfer characteristics, can be predicted through computational quantum chemistry methods. These characteristics are fundamental to understanding its potential applications in materials science and as a chromophore.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting the electronic transitions and charge transfer properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and the energy required for electronic excitation.

In related push-pull systems containing imidazole or benzimidazole moieties, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is situated on the electron-accepting portion. irjweb.com For this compound, the p-hydroxyphenyl group is expected to be the primary electron donor, with the chloro-substituted imidazole ring acting as the electron acceptor. An electronic transition from the ground state to the first excited state would therefore involve a significant degree of intramolecular charge transfer (ICT) from the hydroxyphenyl unit to the imidazole core. irjweb.com

A computational study on a similar imidazole derivative reported a HOMO-LUMO energy gap of 4.4871 eV, indicating a notable charge transfer character within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In a typical MEP map for a molecule like this compound, the regions around the electronegative oxygen and chlorine atoms, as well as the imidazole nitrogen atoms, would exhibit a negative potential (red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms, particularly the phenolic and imidazole N-H protons, would show a positive potential (blue), marking them as sites for nucleophilic attack.

Table 3: Predicted Electronic Properties and Charge Transfer Descriptors

| Property | Predicted Characteristic |

|---|---|

| HOMO Distribution | Likely localized on the p-hydroxyphenyl moiety |

| LUMO Distribution | Likely localized on the chloro-imidazole moiety |

| HOMO-LUMO Gap | Expected to be in a range indicative of charge transfer |

| MEP Negative Regions | Oxygen, Chlorine, and Imidazole Nitrogen atoms |

| MEP Positive Regions | Phenolic and Imidazole N-H protons |

Structure Activity Relationship Sar Studies of 4 Chloro 2 P Hydroxyphenyl Imidazole and Its Analogs

Elucidating the Influence of Chloro Substitution on Biological Activities

The introduction of halogen atoms, particularly chlorine, into a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate biological activity. In the context of imidazole (B134444) derivatives, chloro-substitution can significantly impact factors such as lipophilicity, electronic properties, and metabolic stability, thereby influencing the compound's interaction with biological targets.

Research on various imidazole and benzimidazole (B57391) analogs has demonstrated that the presence and position of a chloro substituent are critical determinants of bioactivity. For instance, studies on 2,4-disubstituted imidazoles have shown that compounds bearing a chlorophenyl moiety can exhibit significant anti-inflammatory and antifungal activities. nih.gov In one study, the compound 2-(2-chlorophenyl)-4-(4-methoxyphenyl)-1H-imidazole (2b) was synthesized and evaluated for its anti-inflammatory properties. nih.gov Similarly, the anti-HBV activity of 6-chloro- or 5,6-dichloro-1H-imidazo[4,5-b]pyridines highlights the positive contribution of chlorine to antiviral efficacy. nih.gov Another study reported that 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole showed potent topoisomerase I inhibition and cytotoxicity, suggesting the chloro group's importance in anticancer activity. nih.gov

The antimicrobial effects of chloro-substitution are also well-documented. A series of imidazole derivatives containing a 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety showed moderate to good anti-inflammatory and antimicrobial effects. researchgate.net The enhanced activity of metal complexes of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol was attributed in part to the presence of the chloro-substituent. nih.gov

The following table summarizes the effect of chloro-substitution on the biological activity of selected imidazole derivatives from various studies.

| Compound ID | Structure | Substitution | Biological Activity | Reference |

| 1 | 2-(phenyl)-4-(4-methoxyphenyl)-1H-imidazole | None | Anti-inflammatory | nih.gov |

| 2b | 2-(2-chlorophenyl)-4-(4-methoxyphenyl)-1H-imidazole | 2-chlorophenyl | Anti-inflammatory | nih.gov |

| 2c | 2-(3-chlorophenyl)-4-(4-methoxyphenyl)-1H-imidazole | 3-chlorophenyl | Anti-inflammatory | nih.gov |

| A | 2-(2-hydroxyphenyl)-1H-benzimidazole | None | Topoisomerase I Inhibition | nih.gov |

| B | 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | 5-chloro | Potent Topoisomerase I Inhibition | nih.gov |

Investigating the Role of the p-Hydroxyphenyl Moiety in Molecular Recognition

The p-hydroxyphenyl group at the 2-position of the imidazole ring is a key feature that can profoundly influence molecular recognition through various non-covalent interactions. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active sites of enzymes and receptors. rsc.org

The significance of a hydroxyphenyl moiety is evident in various classes of biologically active imidazoles. For example, 2-(2-hydroxyphenyl)-1H-benzimidazole and its derivatives have been studied for their ability to inhibit mammalian DNA topoisomerase I. nih.gov The hydroxyl group is often crucial for binding to the enzyme. The antioxidant activity of some imidazole derivatives is also linked to the presence of a hydroxyphenyl moiety, which can scavenge free radicals. mdpi.comresearchgate.net

The amphoteric nature of the imidazole ring itself allows it to participate in molecular recognition of anions, cations, and neutral molecules. nih.gov When combined with a functional group like a hydroxylated phenyl ring, this capability can be enhanced, leading to more specific and high-affinity binding to biological targets. mdpi.commdpi.com The p-hydroxy substitution is particularly important as it positions the hydroxyl group for potential interactions without significant steric hindrance, which can be a factor with ortho-substituents.

Impact of Substituent Modifications on Imidazole Ring Activity

N-alkylation or N-arylation is a common modification. In a study of 2,4-disubstituted imidazoles, N-phenylation to create 1,2,4-trisubstituted imidazoles led to compounds with potent dual anti-inflammatory and antifungal activities. nih.gov Specifically, compounds like 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) emerged as lead compounds. nih.gov This suggests that a bulky substituent at the N-1 position can enhance activity, possibly by improving lipophilicity or providing additional binding interactions.

Substitutions at other positions of the imidazole ring also play a critical role. The general reactivity trend for electrophilic substitution on the imidazole ring is C-5 > C-4 > C-2. nih.gov Synthetic strategies now allow for regioselective arylation at all three C-H bonds, enabling the creation of complex multi-arylated imidazoles with potential as kinase inhibitors. nih.gov The spatial arrangement of these substituents is critical, as the imidazole ring acts as a rigid scaffold. nih.gov

Positional Isomerism and its Effects on Research Outcomes

Positional isomerism, concerning both the substituents on the phenyl ring and the imidazole ring, can lead to significant differences in biological activity. The relative positions of the chloro and hydroxyl groups in analogs of 4-Chloro-2-(p-hydroxyphenyl)imidazole can dramatically alter the molecule's shape, electronic distribution, and ability to interact with a target.

For instance, comparing 2-(2-chlorophenyl), 2-(3-chlorophenyl), and 2-(4-chlorophenyl) imidazole derivatives often reveals a strong dependence of activity on the chlorine's position. In a series of anti-inflammatory imidazoles, the ortho-, meta-, and para-chlorophenyl substituted analogs showed varying degrees of activity. nih.gov Similarly, the position of the hydroxyl group on the phenyl ring (ortho, meta, or para) is critical. A study on 2-substituted N-benzyl benzimidazoles found that the position of substituents on the phenyl ring greatly influenced activity. nih.gov While 2-(p-hydroxyphenyl) is specified in the parent compound, its isomers could have vastly different biological profiles due to altered hydrogen bonding capabilities and steric hindrance. For example, an ortho-hydroxyl group might engage in intramolecular hydrogen bonding with the imidazole nitrogen, affecting its conformation and availability for intermolecular interactions. rsc.org

Isomerism on the imidazole ring itself, such as comparing 4-chloro vs. 5-chloro substitution, is also a key factor. The electronic environment and steric accessibility of the N-1 and N-3 nitrogens and the adjacent carbons are altered, which can affect pKa, metabolic stability, and binding orientation.

Stereochemical Considerations in Activity Modulation

While this compound is an achiral molecule, the introduction of a chiral center through derivatization would necessitate stereochemical considerations. Chirality is a fundamental aspect of molecular recognition in biological systems, as enzymes and receptors are themselves chiral macromolecules. nih.gov Enantiomers of a chiral drug can exhibit different pharmacological activities, potencies, and metabolic fates. nih.gov

For many biologically active heterocyclic compounds, including azole antifungals like ketoconazole, the biological activity resides predominantly in one stereoisomer. acs.org If a substituent introduced at the N-1 position or on a side chain of the imidazole or phenyl ring creates a stereocenter, the resulting enantiomers or diastereomers would likely display differential activity. This stereoselectivity arises from the distinct three-dimensional arrangements of the isomers, which affects their fit within a chiral binding site. nih.gov Therefore, should any analog of this compound be developed that contains a chiral center, the separation and individual evaluation of the stereoisomers would be a critical step in the SAR investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. jmpas.com For imidazole derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their antifungal, anticancer, and other activities. nih.govresearchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the SAR of imidazole-based agents. These models provide insights into the steric, electrostatic, and hydrophobic fields around the molecules that are favorable or unfavorable for activity. asianpubs.org For example, a CoMFA model for antifungal imidazoles revealed the importance of steric and electrostatic interactions for potent inhibition of the fungal enzyme 14α-demethylase. asianpubs.org

QSAR models often identify key molecular descriptors that influence activity. For antifungal imidazoles, descriptors related to molecular size, lipophilicity (ClogP), and electronic properties have been shown to be significant. nih.govresearchgate.net A statistically significant QSAR model can predict the activity of newly designed compounds, thereby guiding synthesis efforts toward more potent analogs and reducing the need for extensive experimental screening. jmpas.com The development of a robust QSAR model for this compound analogs would involve calculating various descriptors and using statistical methods like multiple linear regression to build a predictive equation. researchgate.net

The table below lists some common descriptors used in QSAR studies of imidazole derivatives.

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | HOMO/LUMO energies, Atomic charges, Dipole moment | Governs electrostatic and covalent interactions with targets. |

| Steric | Molecular volume, Surface area, Molar refractivity | Defines the size and shape requirements for binding to a receptor site. |

| Hydrophobic | LogP (partition coefficient) | Influences membrane permeability, solubility, and hydrophobic interactions. |

| Topological | Connectivity indices | Describes molecular branching and shape in a numerical format. |

Biological and Biochemical Activity Studies in Non Human Systems

In Vitro Investigation of Cellular Activities

In vitro studies are fundamental in determining the potential therapeutic effects of a compound at a cellular level. However, dedicated studies on 4-Chloro-2-(p-hydroxyphenyl)imidazole are not prominently available in the current scientific literature.

Studies in Cell Lines (e.g., anticancer activity on specific cell lines)

There is no specific research available that details the anticancer activity of this compound on specific cell lines. The broader class of imidazole-containing compounds has been a significant focus of anticancer research. For instance, various substituted imidazole (B134444) derivatives have been synthesized and evaluated for their antiproliferative effects against numerous cancer cell lines. nih.govresearchgate.net

One study focused on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which share the 4-chloro-phenol substructure. A particular derivative, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrated significant anticancer activity against central nervous system (SNB-19) and non-small cell lung (NCI-H460) cancer cell lines. mdpi.comnih.gov Another investigation into 2-hydroxy-1-[(4-chloro-2-mercaptophenyl)sulfonyl]imidazole derivatives also reported activities against some human tumor cell lines. nih.gov However, it is crucial to emphasize that these findings pertain to structurally distinct derivatives and cannot be directly extrapolated to this compound.

Enzyme Inhibition Assays (e.g., calcineurin inhibition)

Specific enzyme inhibition assays for this compound, including calcineurin inhibition, have not been reported in the reviewed literature. The imidazole moiety is known to be a versatile scaffold that can interact with various enzymes. For example, some imidazole-based compounds have been investigated as inhibitors of protein kinases, which are crucial in cancer signaling pathways. nih.govresearchgate.net The imidazole ring can also play a role in the inhibition of enzymes like cytochrome P450. researchgate.net Furthermore, general imidazole has been shown to act as a partial competitive inhibitor of GH1 β-glucosidase. nih.gov Without direct experimental data, the enzyme inhibitory potential of this compound remains speculative.

Antioxidant Activity in Model Systems

Direct studies measuring the antioxidant activity of this compound using model systems like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are not available. However, research on a structurally related but more complex compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, showed that it possesses antioxidant properties. rsc.orgrsc.org The antioxidant activity in that study was attributed to the presence of the hydroxyl group on the phenyl ring. rsc.org Studies on other 2-(hydroxyphenyl)-imidazole derivatives have also indicated that the phenolic group is key to their antioxidant capabilities. mdpi.comnih.gov This suggests a potential for antioxidant activity in this compound due to its p-hydroxyphenyl group, though this requires experimental verification.

Antimicrobial Efficacy against Non-Human Pathogens

There is no available data on the antimicrobial efficacy of this compound against non-human pathogens. The imidazole ring is a core component of many established antifungal and antibacterial agents. researchgate.netresearchgate.net For context, a study on the complex derivative 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its metal complexes found that they exhibited antimicrobial activity against various bacterial and fungal strains. rsc.orgrsc.org The activity was in part attributed to the presence of the imidazole ring and the chloro-substituent. rsc.org Similarly, other chloro-substituted benzimidazole (B57391) derivatives have demonstrated potent antibacterial and antifungal activities. nih.gov These findings in related compounds suggest that the core structure of this compound might possess antimicrobial properties, but this has not been experimentally confirmed.

Biochemical Target Identification and Validation in Non-Human Models

Specific biochemical targets for this compound have not been identified or validated in non-human models. For many imidazole-based anticancer agents, a common target is the protein tubulin. nih.govmdpi.comnih.gov These compounds often bind to the colchicine binding site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis. nih.govnih.gov Other imidazole derivatives have been developed as kinase inhibitors, targeting enzymes like transforming growth factor β-activated kinase 1 (TAK1) or Plasmodium falciparum cGMP-dependent protein kinase (PfPKG). nih.govnih.gov Without dedicated research, it is unknown whether this compound interacts with these or other biochemical targets.

Mechanistic Elucidation of Biological Interactions and Reactivity

Molecular Docking and Binding Affinity Predictions with Biomolecular Targets

Molecular docking simulations are pivotal in predicting the interaction between a small molecule, such as 4-Chloro-2-(p-hydroxyphenyl)imidazole, and a macromolecular target, typically a protein. These computational studies can estimate the binding affinity, often expressed as Gibbs free energy (ΔG) in kcal/mol, and visualize the specific binding orientation within the protein's active site.

While docking studies specifically for this compound are not extensively detailed in the available literature, research on analogous imidazole (B134444) derivatives provides significant insight into their potential as inhibitors of various enzymes. For instance, studies on different classes of imidazole compounds against the SARS-CoV-2 main protease (Mpro) have demonstrated strong binding affinities. mdpi.com These interactions are typically stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. mdpi.com For example, imidazolyl-methanone derivatives have shown notable binding affinities for Mpro, with some compounds reaching binding energies as low as -9.2 kcal/mol. mdpi.com Another study on a more complex, related compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, also utilized molecular docking to support experimental findings of its biological activity. nih.govrsc.org These studies collectively suggest that the imidazole scaffold is a promising framework for interacting with protein targets. nih.gov

Table 1: Representative Binding Affinities of Imidazole Derivatives with SARS-CoV-2 Mpro (Note: Data is for analogous compounds, not this compound)

| Compound Class | Representative Compound | Binding Affinity (ΔG kcal/mol) |

| Thiophenyl–imidazoles | Compound C1 | -8.2 |

| Pyridyl–imidazole | Compound C5 | -8.3 |

| Imidazolyl–methanones | Compound C10 | -9.2 |

| Quinoline–imidazoles | Compound C14 | -7.7 |

| Data sourced from a computational study on imidazole derivatives. mdpi.com |

Biophysical Characterization of Compound-Target Interactions

Following computational predictions, biophysical techniques are employed to experimentally validate and quantify the interactions between a compound and its biological target. Methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Native Mass Spectrometry provide direct evidence of binding and determine key thermodynamic and kinetic parameters.

Detailed biophysical characterization studies specifically for this compound are not widely available in the reviewed scientific literature. Such experiments are crucial for confirming the computationally predicted interactions and understanding the precise affinity and stoichiometry of the compound-target complex.

Investigation of Intracellular Signaling Pathway Modulation

Substituted imidazoles have been identified as potent modulators of various intracellular signaling pathways critical to cellular function and disease. One of the key pathways investigated in the context of imidazole-based compounds is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is heavily involved in inflammatory responses. nih.gov

Research on 1-hydroxy-2,4,5-triaryl imidazole derivatives has shown that these compounds can act as anti-cytokine agents by inhibiting p38α MAP kinase. nih.gov The inhibition of this kinase prevents the production of proinflammatory mediators like interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). nih.gov Docking studies of these imidazole derivatives revealed that their binding mode within the ATP-binding site of p38α MAP kinase involves crucial hydrogen-bond interactions with amino acid residues such as Met109 and Val30. nih.gov This suggests a plausible mechanism through which compounds like this compound could exert biological effects, namely by interfering with key kinase-mediated signaling cascades.

Elucidating Molecular Modes of Action in Cellular Assays

Cellular assays are essential for determining the functional consequences of a compound's interaction with its target and its effect on cellular processes. For the broader class of imidazole derivatives, a wide range of molecular activities has been reported. Various studies have identified imidazoles as potential antiproliferative, antiangiogenic, and microtubule destabilizing anticancer agents. nih.gov

The effect of 4-acetylphenylamine-based imidazole derivatives on the viability of different cancer cell lines, such as glioblastoma, has been evaluated, with activities observed in the micromolar range. nih.gov The mode of action often involves the induction of apoptosis (programmed cell death) or cell cycle arrest, thereby inhibiting the growth of cancerous cells. The electron-rich imidazole core is thought to facilitate binding to various receptors and enzymes within biological systems, leading to these diverse cellular outcomes. nih.gov

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism Investigations

The 2-(p-hydroxyphenyl)imidazole scaffold is a classic example of a molecule capable of undergoing Excited State Intramolecular Proton Transfer (ESIPT). d-nb.infoacs.orgnih.gov This photophysical process occurs when the molecule absorbs light, promoting it to an excited electronic state. In this excited state, the acidity of the phenolic hydroxyl group increases dramatically, facilitating the transfer of its proton to the nitrogen atom of the imidazole ring. d-nb.inforsc.org

This ultrafast transfer creates a transient keto-tautomer, which is energetically favorable in the excited state. rsc.org The molecule then relaxes back to the ground state, often through fluorescence emission from this tautomeric form, which is characterized by a large Stokes shift (a significant difference between the absorption and emission wavelengths). Computational studies using density functional theory (DFT) have been employed to map the potential energy surfaces of both the ground and excited states, confirming the low energy barrier for proton transfer in the excited state. d-nb.infonih.gov The ESIPT process can be influenced by factors such as solvent polarity and hydrogen-bonding capabilities of the solvent, which can compete with the intramolecular hydrogen bond necessary for the transfer. acs.orgrsc.org

Advanced Derivatization and Analog Development

Design Principles for Novel Imidazole (B134444) Analogs

The design of novel analogs of 4-Chloro-2-(p-hydroxyphenyl)imidazole is guided by established medicinal chemistry principles to explore and optimize its potential biological activities. These strategies focus on modifying its physicochemical and structural properties to enhance interactions with biological targets.

Substituent Modification: The core structure offers several points for modification. Alterations to the chloro and hydroxyl groups can significantly impact the molecule's electronic and steric properties. For instance, replacing the chloro group with other halogens (F, Br, I) or with electron-donating or electron-withdrawing groups can modulate the reactivity and binding affinity of the imidazole ring. Similarly, the phenolic hydroxyl group can be converted to ethers or esters to alter lipophilicity and hydrogen bonding capacity.

Isosteric and Bioisosteric Replacement: Isosteric and bioisosteric replacements are employed to improve potency and pharmacokinetic properties. The imidazole ring, for example, could be replaced with other five-membered heterocycles like oxazole (B20620), thiazole, or pyrazole (B372694) to investigate the importance of the nitrogen atoms for biological activity. The p-hydroxyphenyl moiety could be substituted with other aromatic or heteroaromatic rings to explore different binding orientations and interactions.

Scaffold Hopping: This strategy involves replacing the central imidazole core with a structurally different scaffold while retaining the key pharmacophoric features. nih.gov The goal is to identify novel chemical series with potentially improved properties. For this compound, this could involve replacing the imidazole with a benzimidazole (B57391) or a 1,2,4-oxadiazole, while keeping the chloro and p-hydroxyphenyl substituents in similar spatial orientations. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modifications at different positions of the molecule are crucial for establishing SAR. For example, a study on 2-aryl benzimidazoles, which share a similar structural motif, demonstrated that the nature and position of substituents on the aryl ring significantly influence their anti-tumor activity. nih.gov A similar approach can be applied to this compound to map the key interactions responsible for its biological effects. Research on other substituted imidazoles has also shown that the introduction of different functional groups can significantly alter their antimicrobial and anti-inflammatory activities. researchgate.net

Table 1: Design Strategies for Novel Analogs of this compound

| Design Principle | Position of Modification | Example Modification | Rationale |

|---|---|---|---|

| Substituent Modification | C4-position of imidazole | Replacement of -Cl with -F, -Br, -CF3 | Modulate electronic properties and lipophilicity |

| p-position of phenyl ring | Conversion of -OH to -OCH3, -OCOCH3 | Alter hydrogen bonding capacity and bioavailability | |

| Isosteric Replacement | Imidazole ring | Replacement with oxazole or thiazole | Investigate the role of the imidazole nitrogens |

| Phenyl ring | Replacement with pyridine (B92270) or thiophene | Explore alternative binding interactions | |

| Scaffold Hopping | Imidazole core | Replacement with benzimidazole scaffold | Discover novel chemical series with improved properties |

Synthesis of Prodrugs and Targeted Delivery Systems (in a research context)

In a research setting, prodrugs of this compound can be synthesized to improve its physicochemical properties, such as solubility and stability, or to achieve targeted delivery to specific cells or tissues.

Prodrug Design: The phenolic hydroxyl group is a common target for prodrug modification. nih.gov It can be masked with various promoieties that are cleaved in vitro or in vivo to release the active parent compound. Common prodrug strategies for phenolic compounds include the formation of esters, carbonates, carbamates, phosphates, and ethers. For instance, an ester prodrug could be synthesized by reacting the hydroxyl group with an appropriate acyl chloride or carboxylic acid. The choice of the promoiety can influence the rate of hydrolysis and the release profile of the parent drug. nih.gov

Targeted Delivery Systems: Nanoparticles are increasingly being investigated as carriers for targeted drug delivery. ijrpr.comnih.govrsc.orgresearchgate.net this compound could be encapsulated within or conjugated to various types of nanoparticles, such as liposomes, polymeric nanoparticles, or micelles. The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies, peptides, or small molecules, that recognize and bind to specific receptors overexpressed on the surface of target cells. rsc.orgnih.gov This approach can enhance the local concentration of the compound at the desired site of action, thereby increasing its efficacy and reducing potential off-target effects in a research model. Imidazole-rich polypeptides have been used to functionalize nanoparticles for gene delivery, suggesting the compatibility of the imidazole moiety with such systems. nih.gov

Table 2: Examples of Prodrug and Delivery System Strategies

| Strategy | Approach | Example | Rationale for Research Application |

|---|---|---|---|

| Prodrug Synthesis | Esterification of the phenolic -OH | Acetate or amino acid ester | Enhance solubility and passive diffusion across cell membranes |

| Carbamate formation with the phenolic -OH | N-methyl carbamate | Modulate stability and enzymatic cleavage | |

| Targeted Delivery | Encapsulation in liposomes | PEGylated liposomes | Improve circulation time and passive targeting to permeable tissues |

| Conjugation to polymeric nanoparticles | PLGA nanoparticles with surface-bound targeting peptides | Active targeting to specific cell types expressing the corresponding receptor |

Conjugation Strategies for Enhanced Research Applications

Conjugation of this compound to other molecules can facilitate its use in various research applications, such as target identification, imaging, and mechanistic studies.

Bioconjugation via Click Chemistry: "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugating molecules. rsc.orgrsc.orgnih.govmdpi.com To utilize this strategy, the this compound scaffold would first need to be functionalized with either an azide (B81097) or an alkyne group. This could be achieved, for example, by attaching a short linker containing the desired functional group to the phenolic oxygen or one of the imidazole nitrogens. The resulting "clickable" derivative can then be readily conjugated to a wide range of molecules, including fluorescent dyes, biotin (B1667282) tags for affinity purification, or other bioactive molecules. nih.govnih.gov

Peptide Conjugation: Conjugating the imidazole compound to peptides can be used to enhance cell permeability or to target specific cellular compartments or tissues. mdpi.comsemanticscholar.org Peptides can be synthesized with a functional group that allows for covalent linkage to the imidazole derivative. For example, a peptide with a terminal amino group could be coupled to a carboxylic acid-functionalized version of the imidazole compound using standard peptide coupling reagents. Such conjugates are valuable tools for studying the biological activity of the parent compound in a more targeted manner.

Table 3: Conjugation Strategies and Their Research Applications

| Conjugation Method | Functionalization of Imidazole | Conjugated Molecule | Research Application |

|---|---|---|---|

| Click Chemistry (CuAAC) | Introduction of a terminal alkyne or azide | Fluorescent dye (e.g., fluorescein-azide) | Cellular imaging and localization studies |

| Biotin-alkyne | Target protein pull-down and identification | ||

| Peptide Coupling | Derivatization with a carboxylic acid | Cell-penetrating peptide (e.g., Tat) | Enhance intracellular delivery |

| Targeting peptide (e.g., RGD) | Directing the compound to specific cell surface receptors |

Development of Hybrid Molecules incorporating this compound

The development of hybrid molecules involves covalently linking two or more pharmacophores to create a single molecule with a dual or synergistic mode of action. nih.govmdpi.com The this compound scaffold can serve as one of the building blocks in the design of such hybrid molecules. researchgate.net

An example of a design strategy would be to link the imidazole compound to a known inhibitor of a specific enzyme. The resulting hybrid molecule could then be evaluated for its ability to modulate both the target of the imidazole moiety and the target of the linked inhibitor. This approach has been successfully applied in the development of novel therapeutic agents for various diseases. mdpi.com

Fragment-Based Drug Discovery (FBDD) Approaches (in a research context)

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds. nih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits from this initial screen are then optimized into more potent leads through strategies such as fragment growing, linking, or merging. nih.govmdpi.com

The this compound scaffold itself, or smaller fragments thereof, can be used in FBDD campaigns. For example, a library of fragments containing the 4-chloroimidazole or the p-hydroxyphenyl motif could be screened against a target of interest. If a hit is identified, the other part of the parent molecule can be "grown" onto the fragment to increase affinity and selectivity.

Alternatively, if two different fragments are found to bind to adjacent sites on a target protein, they can be linked together to create a more potent molecule. The this compound structure can serve as a template for designing such linked fragments. The spatial arrangement of the chloroimidazole and hydroxyphenyl moieties can provide insights into the optimal linker length and geometry for connecting two independent fragments.

Table 4: FBDD Strategies Involving the this compound Scaffold

| FBDD Strategy | Description | Application in Research Context |

|---|---|---|

| Fragment Growing | A small fragment (e.g., 4-chloroimidazole) that binds to a target is identified and then elaborated by adding the p-hydroxyphenyl group. | To systematically explore the binding pocket of a target and optimize the initial fragment hit. |

| Fragment Linking | Two fragments that bind to adjacent sites on a target are connected with a linker. | The this compound structure can serve as a blueprint for designing the linker. |

| Fragment Merging | Two overlapping fragments that bind to a target are merged into a single, more potent molecule. | If fragments corresponding to the chloroimidazole and hydroxyphenyl parts bind in an overlapping manner, they can be combined. |

Future Research Directions and Opportunities

Exploiting Novel Synthetic Methodologies for Diversification

The imidazole (B134444) scaffold is a cornerstone in medicinal chemistry, known for its presence in numerous pharmaceuticals. thepharmajournal.comrjptonline.org Future research should focus on employing novel synthetic strategies to create a diverse library of analogs based on the 4-Chloro-2-(p-hydroxyphenyl)imidazole core. Methodologies such as microwave-assisted synthesis have been shown to be efficient for creating triphenylimidazole cores and could be adapted for this purpose. ijirt.org One-pot multicomponent reactions, which have been successfully used to create 2-(4-hydroxyphenyl)-4,5-diphenylimidazole, offer an efficient route to synthesis. ijirt.org

Furthermore, new methods for the synthesis of imidazole-containing coordination compounds and 1-hydroxy-2,4,5-triaryl imidazole derivatives present innovative pathways for diversification. nih.govbrieflands.commdpi.com These advanced synthetic approaches can facilitate the introduction of a wide range of functional groups at various positions on the imidazole ring and the hydroxyphenyl moiety. This chemical diversification is crucial for systematic structure-activity relationship (SAR) studies, which can help in identifying derivatives with enhanced potency and selectivity for specific biological targets.

Table 1: Potential Synthetic Strategies for Diversification

| Synthetic Approach | Potential Outcome | Reference |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid and efficient synthesis of a library of analogs. | ijirt.org |

| One-Pot Multicomponent Reactions | Streamlined synthesis of complex derivatives from simple precursors. | ijirt.org |

| Coordination Compound Synthesis | Creation of novel metal-complexed imidazole derivatives. | nih.gov |

Advancing Computational Tools for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and biological activities of novel compounds, thereby accelerating the drug discovery process. schrodinger.com For this compound and its future derivatives, the application of advanced computational models is a promising research avenue. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking can be employed to predict the binding affinities of these compounds to various protein targets. rjptonline.org

These computational studies can help identify key structural features required for biological activity and guide the design of new, more potent analogs. rjptonline.org The development of interpretable machine learning (IML) models also holds significant potential. nih.gov IML can provide insights into the decision-making process of the model, helping researchers to understand the relationships between chemical structures and their predicted toxicological profiles, thus reducing the risk of late-stage failures in drug development. schrodinger.comnih.gov

Exploring New Biological Targets and Pathways in Non-Human Models

While the biological activities of many imidazole derivatives have been explored, the specific targets and pathways modulated by this compound remain largely uncharacterized. researchgate.netresearchgate.net Future research should involve screening this compound and its analogs against a broad range of biological targets in various non-human models. Imidazole-containing compounds have shown a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. thepharmajournal.comijirt.org

Initial studies could utilize cell-based assays and animal models of disease to identify potential therapeutic areas. For instance, given that some imidazole derivatives exhibit anti-inflammatory properties, it would be valuable to investigate the effects of this compound in models of inflammatory diseases. thepharmajournal.com Subsequent mechanistic studies could then be employed to identify the specific enzymes, receptors, or signaling pathways that are modulated by the compound, providing a deeper understanding of its mode of action.

Development of this compound as a Research Tool

Beyond its potential therapeutic applications, this compound could be developed into a valuable research tool. Specifically, it could serve as a chemical probe to investigate the function of its biological targets. Once a specific and potent interaction with a biological target is confirmed, the compound can be modified to create tool compounds, such as fluorescently labeled probes or affinity chromatography ligands.

These tools would enable researchers to study the localization, expression, and interactions of the target protein within cells and tissues. The development of such probes would facilitate a deeper understanding of the biological roles of the target and could help in the validation of the target for therapeutic intervention.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, future studies should integrate multi-omics data. frontiersin.org This approach involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to the compound. frontiersin.orgnih.govnih.gov Recent advancements in omics technologies provide a molecular-level view of changes in cellular processes induced by a compound. elifesciences.org

By analyzing how this compound alters gene expression, protein levels, and metabolic profiles, researchers can identify the key pathways and networks affected by the compound. nih.govresearchgate.net Techniques such as Proteome Integral Solubility Alteration (PISA) can be used to identify intracellular targets at a systems biology level. elifesciences.org This integrated systems biology approach can uncover novel mechanisms of action, identify potential biomarkers for the compound's activity, and provide a more complete understanding of its biological impact. frontiersin.orgelifesciences.org

Table 2: Multi-Omics Approaches and Their Potential Insights

| Omics Technology | Potential Insights | Reference |

|---|---|---|

| Genomics | Identification of genetic factors influencing compound response. | frontiersin.org |

| Transcriptomics | Changes in gene expression profiles upon compound treatment. | nih.gov |

| Proteomics | Alterations in protein abundance and post-translational modifications. | nih.govelifesciences.org |

常见问题

Q. What are the standard synthetic protocols for 4-Chloro-2-(p-hydroxyphenyl)imidazole?

The synthesis typically involves a multi-step approach starting from intermediates like 4-chloro-N-(isoxazol-4-yl)benzamide. Key steps include catalytic hydrogenation (using Raney nickel to avoid hydrodechlorination byproducts) and cyclization under alkaline conditions. Solvent selection (ethanol vs. water) and temperature optimization (45°C for cyclization) significantly impact yields. LC-MS is critical for monitoring intermediate formation and reaction progression .

Q. What spectroscopic methods are used to confirm the structure of this compound derivatives?

Common techniques include:

- Single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination.

- IR spectroscopy to identify functional groups like NH and C=O.

- NMR (¹H/¹³C) to resolve substituent positions and ring conformation.

- Elemental analysis to validate purity. For example, SC-XRD confirmed the tetra-substituted imidazole core in a related compound, while computational studies complemented experimental data .

Q. What are the common substituents introduced at the 2-position of imidazole cores in related compounds?

Substituents include aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) and heterocyclic moieties (e.g., furan, thiophene). These are introduced via cyclocondensation reactions using aldehydes or ketones with ammonium acetate, often under solvent- and temperature-controlled conditions .

Advanced Research Questions

Q. How can side reactions like hydrodechlorination be controlled during imidazole synthesis?

Catalyst selection is critical. For example, replacing palladium on carbon (Pd/C) with Raney nickel during hydrogenation prevents dehalogenation of the aryl chloride group. Reaction monitoring via LC-MS helps detect byproducts early, enabling adjustments in catalyst loading or hydrogenation time .

Q. How do reaction conditions influence the yield of imidazole cyclization steps?

Cyclization efficiency depends on:

- Temperature : Higher temperatures (45°C vs. 25°C) accelerate Schiff base formation and dehydration.

- Base strength : NaOH (2 equiv) outperforms weaker bases like Na₂CO₃ in ethanol.

- Solvent polarity : Ethanol enhances solubility of intermediates compared to water. Systematic optimization of these parameters improved yields from <50% to 88% in one study .

Q. What computational approaches predict the charge transfer properties of this compound complexes?

- Frontier Molecular Orbital (FMO) analysis identifies electron donor/acceptor regions. For example, a study found higher hole transfer integrals (36.48 meV) than electron transfer (24.76 meV), suggesting preferential hole transport .

- Density Functional Theory (DFT) calculations correlate with experimental UV-Vis data to model intramolecular charge transfer.

Q. How can contradictory spectral data in imidazole derivative characterization be resolved?

Contradictions (e.g., unexpected NMR shifts or IR bands) are resolved by:

- Cross-validation using multiple techniques (e.g., SC-XRD with DFT-optimized geometries).

- Dynamic NMR to detect conformational flexibility in solution.

- Isotopic labeling to trace reaction pathways and confirm intermediate structures .

Q. What strategies integrate experimental and computational methods in bioactivity studies?

- Molecular docking predicts binding affinities of imidazole derivatives to biological targets (e.g., antioxidant enzymes). For example, a ligand showed higher binding energy (-8.2 kcal/mol) than its metal complexes, aligning with experimental IC₅₀ values .

- QSAR models link substituent effects (e.g., electron-withdrawing groups) to antimicrobial potency against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。